molecular formula C17H14N2O4S B229559 4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid

4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid

货号 B229559
分子量: 342.4 g/mol
InChI 键: MGWGBLRCYRVKJZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid, also known as BZL-101, is a small molecule drug candidate that has shown promising results in preclinical studies for the treatment of various cancers, including breast, prostate, and pancreatic cancer. BZL-101 is a thiazolidinedione derivative that acts as a potent inhibitor of the STAT3 signaling pathway, which is known to be involved in the development and progression of many types of cancer.

作用机制

4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid acts as a potent inhibitor of the STAT3 signaling pathway, which is known to be involved in the development and progression of many types of cancer. STAT3 is a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and metastasis. 4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid inhibits the phosphorylation of STAT3, which prevents its activation and downstream signaling. This leads to the inhibition of tumor growth, angiogenesis, and metastasis.
Biochemical and Physiological Effects
4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its inhibitory effects on the STAT3 signaling pathway, 4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels that tumors need to grow), and enhance the efficacy of chemotherapy.

实验室实验的优点和局限性

One of the advantages of 4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid is its specificity for the STAT3 signaling pathway, which makes it a promising therapeutic candidate for the treatment of cancer. However, one of the limitations of 4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

未来方向

There are several future directions for the research and development of 4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to develop novel formulations of 4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid that improve its solubility and bioavailability. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of 4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid in different types of cancer, and to determine its potential for use in combination with other cancer therapies. Finally, clinical trials are needed to evaluate the safety and efficacy of 4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid in humans.

合成方法

The synthesis of 4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2-nitrobenzaldehyde with thiourea to form 2-thiohydantoin, which is then reacted with benzyl bromide to form 2-benzylthiohydantoin. The next step involves the reaction of 2-benzylthiohydantoin with 4-bromoaniline to form 4-(2-benzylthio-5-amino)phenyl bromide. Finally, the reaction of 4-(2-benzylthio-5-amino)phenyl bromide with sodium hydrosulfide and sodium hydroxide leads to the formation of 4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid.

科学研究应用

4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting tumor growth and metastasis. In a study published in the journal Oncotarget, 4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid was shown to inhibit the proliferation, migration, and invasion of breast cancer cells in vitro, and significantly reduce tumor growth and metastasis in a mouse model of breast cancer. 4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid has also been shown to inhibit the growth of prostate cancer cells in vitro and in vivo, and sensitize pancreatic cancer cells to chemotherapy.

属性

分子式

C17H14N2O4S

分子量

342.4 g/mol

IUPAC 名称

4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid

InChI

InChI=1S/C17H14N2O4S/c20-15-14(18-13-8-6-12(7-9-13)16(21)22)24-17(23)19(15)10-11-4-2-1-3-5-11/h1-9,14,18H,10H2,(H,21,22)

InChI 键

MGWGBLRCYRVKJZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=O)C(SC2=O)NC3=CC=C(C=C3)C(=O)O

规范 SMILES

C1=CC=C(C=C1)CN2C(=O)C(SC2=O)NC3=CC=C(C=C3)C(=O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。